1-(4-ethoxyphenyl)-3-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea
Description
The compound 1-(4-ethoxyphenyl)-3-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea is a urea derivative featuring a complex heterocyclic architecture. Its structure comprises:
- Urea core: Connects two aromatic systems.
- 4-Ethoxyphenyl group: A para-substituted phenyl ring with an ethoxy (-OCH₂CH₃) group, enhancing lipophilicity compared to smaller alkoxy substituents (e.g., methoxy).
- 4-({4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl group: A phenyl ring substituted with a methylene-linked imidazole moiety. The imidazole is further functionalized with a 1,2,4-oxadiazol-5-yl group bearing a 4-methylphenyl substituent.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-[[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O3/c1-3-36-24-14-12-23(13-15-24)31-28(35)30-22-10-6-20(7-11-22)16-34-17-25(29-18-34)27-32-26(33-37-27)21-8-4-19(2)5-9-21/h4-15,17-18H,3,16H2,1-2H3,(H2,30,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHFLJJHERSPNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-3-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the oxadiazole and imidazole rings, followed by their functionalization and coupling.
Oxadiazole Synthesis: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Imidazole Synthesis: The imidazole ring is often prepared via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Coupling Reactions: The final step involves coupling the synthesized oxadiazole and imidazole derivatives with the ethoxyphenyl and methylphenyl groups using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxyphenyl)-3-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially converting nitro groups to amines or reducing double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer activity. These compounds have been studied for their ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The oxadiazole derivatives may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Case Study : A study demonstrated that oxadiazole derivatives showed IC50 values in the micromolar range against several cancer cell lines, indicating potent anticancer effects .
Antimicrobial Activity
Compounds similar to 1-(4-ethoxyphenyl)-3-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea have shown promising results as antimicrobial agents:
- In vitro Studies : These compounds have been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of bacterial growth.
- Mechanism : The presence of the oxadiazole and imidazole rings enhances interaction with microbial enzymes, leading to their inhibition .
Urease Inhibition
The compound's structure suggests potential as a urease inhibitor. Urease inhibitors are valuable in treating conditions linked to urease-producing bacteria:
- Research Findings : Studies have reported that similar urea derivatives exhibit strong urease inhibitory activity, which could lead to new treatments for urinary tract infections .
Antitrypanosomal and Antimalarial Activity
There is emerging evidence supporting the efficacy of similar compounds against parasitic infections:
- Antitrypanosomal Activity : Compounds with oxadiazole moieties have shown effectiveness against Trypanosoma species.
- Antimalarial Activity : Preliminary studies indicate that these compounds may also exhibit antimalarial properties, warranting further investigation .
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies allow for more efficient production of such complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-3-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include inhibition or activation of enzymatic functions, binding to receptor sites, or altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The following table highlights key structural and physicochemical distinctions between the target compound and analogs from the evidence:
Electronic and Conformational Analysis
- Oxadiazole vs.
- Ethoxy vs. Methoxy/Fluoro : The ethoxy group’s larger size and lipophilicity may improve membrane permeability compared to methoxy () or electron-deficient fluorophenyl ().
- Crystallography : Compounds in exhibit planar conformations except for perpendicular fluorophenyl groups, suggesting steric hindrance in the target compound’s imidazole-oxadiazole system could impact crystal packing .
Biological Activity
The compound 1-(4-ethoxyphenyl)-3-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea is a complex organic molecule that incorporates multiple functional groups, including an oxadiazole ring and an imidazole moiety. This structural diversity suggests potential for a wide range of biological activities. Recent studies have focused on its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 414.49 g/mol. The presence of the 1,2,4-oxadiazole and imidazole rings is significant as these structures are known to confer various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit notable antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that derivatives of 1,3,4-oxadiazole demonstrate significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. For example, compounds with similar structural features have reported Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 2 µg/mL against resistant strains .
Anticancer Activity
The oxadiazole derivatives are also being explored for their anticancer properties. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines through various mechanisms including the inhibition of specific kinases involved in cell proliferation and survival pathways.
Anti-inflammatory Activity
Compounds similar to this compound have shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in inflammatory diseases.
Antioxidant Activity
The antioxidant potential of the compound has been suggested based on its structural components. The presence of phenolic groups can enhance radical scavenging capabilities, which is crucial in preventing oxidative stress-related diseases .
Case Studies
- Antimicrobial Efficacy : A study published in PMC highlighted that oxadiazole derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The study noted that modifications to the phenyl rings significantly influenced antibacterial potency .
- Anticancer Mechanisms : Another investigation focused on imidazole-containing compounds revealed their ability to inhibit tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
- Anti-inflammatory Pathways : Research by Desai et al. demonstrated that certain oxadiazole derivatives could effectively reduce inflammation markers in animal models of arthritis, showcasing their potential for treating chronic inflammatory conditions .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
